molecular formula C14H14P2S6 B3044906 2,4-Bis(benzylsulfanyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione CAS No. 100555-97-3

2,4-Bis(benzylsulfanyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione

Cat. No. B3044906
M. Wt: 436.6 g/mol
InChI Key: XQJUWPQURCEVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06890980B2

Procedure details

The method is derived from the reference H. Davy, Sulfur Letters, vol. 3(2) 39, (1985). P4S10 (8.88 g, 0.02 mol) is mixed with 30 ml of dichlorobenzene until this solvent refluxes (160° C.). Benzylthiol (16.5 ml; 0.14 mol) is slowly added to the solution over 40 minutes, while increasing the temperature up to 190° C. The solution becomes clear; the reaction temperature is then reduced to 80° C. The stirring is stopped in order to allow the residual P4S10 to be separated by settling. The solution is filtered in the hot state. The product crystallizes slowly after filtration. The yield is 50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.88 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S].P12([S:14][P:12]3([S:15]P(S[P:8]([S:11]3)([S:10]1)=[S:9])(=S)S2)=[S:13])=S.[CH:16]1[CH:21]=[CH:20][C:19]([CH2:22]S)=[CH:18][CH:17]=1>C1C(Cl)=CC=C(Cl)C=1>[CH2:22]([S:10][P:8]1(=[S:9])[S:11][P:12]([S:14][CH2:22][C:19]2[CH:20]=[CH:21][CH:16]=[CH:17][CH:18]=2)(=[S:13])[S:15]1)[C:19]1[CH:20]=[CH:21][CH:16]=[CH:17][CH:18]=1 |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
8.88 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC(=CC=C1Cl)Cl
Step Three
Name
Quantity
16.5 mL
Type
reactant
Smiles
C1=CC=C(C=C1)CS
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(160° C.)
CUSTOM
Type
CUSTOM
Details
is then reduced to 80° C
CUSTOM
Type
CUSTOM
Details
to be separated
FILTRATION
Type
FILTRATION
Details
The solution is filtered in the hot state
CUSTOM
Type
CUSTOM
Details
The product crystallizes slowly
FILTRATION
Type
FILTRATION
Details
after filtration

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)SP1(SP(S1)(=S)SCC1=CC=CC=C1)=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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